P-Tolunitrile-D7
Description
Properties
Molecular Formula |
C8H7N |
|---|---|
Molecular Weight |
124.19 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzonitrile |
InChI |
InChI=1S/C8H7N/c1-7-2-4-8(6-9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
VCZNNAKNUVJVGX-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Ortho and Meta Derivatives
p-Tolunitrile vs. o-Tolunitrile and m-Tolunitrile
The positional isomerism of the methyl and nitrile groups significantly impacts physicochemical properties:
- Key Differences :
- Boiling Points : The para isomer (p-Tolunitrile) has a higher boiling point than the ortho isomer due to symmetrical molecular packing, reducing intermolecular repulsion .
- Reactivity : The ortho isomer’s steric hindrance near the nitrile group reduces its reactivity in nucleophilic substitutions compared to the para isomer .
Deuterated Derivatives
Deuteration introduces isotopic effects:
- p-Tolunitrile-D7 vs. o-Tolunitrile-D7 : Both have molecular formula C₈D₇N but differ in substitution patterns. The deuterated para isomer is preferred in NMR due to its symmetrical structure, which simplifies spectral interpretation .
- Synthetic Utility: Deuterated isomers are used as internal standards in MS to quantify non-deuterated analogs via mass-shift detection .
Functional Group Analogs: Nitriles and Acyl Chlorides
m-Toluoyl Chloride
Isotopic vs. Non-Deuterated Compounds
²General values for C-D vs. C-H bonds.
Q & A
Q. How should researchers design controls to isolate isotope-specific effects in this compound experiments?
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